Escin

描述

属性

CAS 编号 |

6805-41-0 |

|---|---|

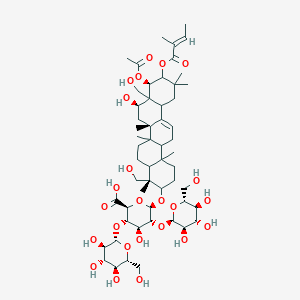

分子式 |

C110H172O48 |

分子量 |

2262.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid;(2S,3S,4S,5R,6R)-6-[[(4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/2C55H86O24/c2*1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h2*10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+;23-10-/t2*26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m11/s1 |

InChI 键 |

YFESOSRPNPYODN-RSMWSHJLSA-N |

手性 SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

规范 SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

外观 |

Off-white, pale yellow or beige powder |

沸点 |

764.81°C (rough estimate) |

熔点 |

224.5°C |

其他CAS编号 |

11072-93-8 |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

≥95% |

溶解度 |

Clear, colourless, faint yellow or yellow-brown solution |

储存 |

Ambient |

同义词 |

3-(4-O-β-D-glucopyranosyl-2-O-β-D-xylopyranosyl-β-D-glucopyranuronoside)escigenin 3-Hydroxy-2-methylbutyrate Acetate; 3,5-Epoxypicene, escin deriv.; Oleanane Escin deriv.; Aescin; Aescine; Aescusan; Ba 2672; Escusan; Eskuzan; Flebostasin Retard_x000B_Venoc |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Escin is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves the use of solvents such as ethanol and water. The crude extract is then purified through precipitation and chromatography techniques to isolate the this compound isomers .

Industrial Production Methods: In industrial settings, the extraction of this compound involves a two-step chemical process for controlled degradation, yielding a mixture of olean-12-ene sapogenins. The main component, protoescigenin, is isolated and purified without the use of chromatographic methods. This material is further converted into high-purity derivatives through validated large-scale laboratory processes .

化学反应分析

Types of Reactions: Escin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as protoescigenin and its diacetonide derivatives, which are used in pharmaceutical formulations .

科学研究应用

Pharmacological Properties of Escin

1. Anti-Inflammatory Effects

this compound exhibits significant anti-inflammatory properties. Research indicates that this compound can reduce capillary permeability and inhibit inflammatory mediators in various animal models. For instance, intravenous administration of this compound at doses ranging from 0.2 to 2.5 mg/kg significantly reduced acute edema in rat models . In another study, this compound was shown to antagonize bradykinin-induced increases in capillary permeability, further demonstrating its potential in managing inflammation .

2. Anti-Edematous Activity

this compound's ability to combat edema is well-documented. In clinical settings, it has been utilized to alleviate conditions characterized by swelling and fluid retention. A systematic review noted that this compound effectively reduced edema in patients with chronic venous insufficiency (CVI) and other related vascular disorders .

3. Venotonic Properties

this compound is recognized for its venotonic effects, which enhance venous tone and improve blood circulation. Studies have shown that this compound can promote endothelial function by preventing pyrogallol-induced reductions in acetylcholine relaxation in rat aortic rings . This property is particularly beneficial for treating venous insufficiency and related conditions.

4. Gastroprotective Effects

Recent studies have highlighted this compound's gastroprotective properties, indicating its potential role in protecting the gastrointestinal tract from damage caused by various factors, including oxidative stress and inflammation . this compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects on gastric mucosa.

Case Studies

作用机制

Escin exerts its effects through multiple mechanisms:

Anti-inflammatory: this compound modulates eicosanoids and nuclear factor-kappa B (NF-kB) pathways, reducing inflammation.

Vasoconstrictive and Venotonic: It induces endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions, and releases prostaglandin F2α.

相似化合物的比较

Cardiac Glycosides: Digitoxin, Ouabain, and Gitoxin

A structural similarity search (Tanimoto coefficient ≥0.65) identified 160 compounds resembling β-escin, with cardiac glycosides (e.g., Digitoxin-A, Ouabain) showing significant overlap in anticancer activity .

Key Findings :

- Adhesion/Invasion Inhibition: β-Escin and cardiac glycosides both block ovarian cancer (OvCa) cell adhesion and invasion in 3D organotypic models. However, β-escin shows broader efficacy across all tested OvCa cell lines (e.g., CaOV3, Kuramochi), while cardiac glycosides exhibit cell line-specific activity .

- ECM Modulation : β-Escin uniquely suppresses ECM production in mesothelial cells and fibroblasts, disrupting the TME .

- Cytotoxicity : Cardiac glycosides (e.g., Digitoxin) show higher cytotoxicity at lower doses (IC₅₀ ~1 µmol/L) compared to β-escin (IC₅₀ >10 µmol/L) .

Isomeric Forms: Escin Ia vs. Isothis compound Ia

This compound’s isomers differ in acetyl group positions (C22 for β-escin, C28 for α-escin), influencing pharmacokinetics and bioactivity .

Pharmacodynamic Insights :

- Co-administration of this compound Ia and isothis compound Ia (as in herbal extracts) extends therapeutic duration compared to single-isomer formulations .

- This compound Ia exhibits stronger anti-inflammatory effects, while isothis compound Ia shows enhanced venotonic activity .

Comparison with Functionally Similar Compounds

Antiviral Saponins

β-Escin and structurally related saponins (e.g., aesculuside B) demonstrate broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and Zika virus .

Research Gaps : While β-escin’s antiviral mechanisms are linked to NF-κB suppression, its analogs require further mechanistic studies .

生物活性

Escin, a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, including its anti-inflammatory, anti-edematous, and potential anticancer properties, supported by recent research findings and case studies.

Overview of this compound's Biological Activity

This compound exists in multiple isomeric forms, each exhibiting unique biological properties. The most studied isomers include this compound Ia and this compound Ib, with the former being particularly noted for its pharmacological efficacy. The compound has been extensively researched for its effects on inflammation, vascular permeability, and cellular proliferation.

Anti-inflammatory Effects

Mechanism of Action:

this compound's anti-inflammatory activity is primarily mediated through the modulation of pro-inflammatory mediators. Studies have shown that this compound can significantly down-regulate the expression of inflammatory cytokines such as TNF-α, IL-1β, and PGE2 by enhancing glucocorticoid receptor (GR) expression . This mechanism allows this compound to exert protective effects against acute lung and liver injuries induced by endotoxins.

Case Studies:

- In Vitro Studies: In human umbilical vein endothelial cells (HUVECs), this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis at higher concentrations (40 μg/mL) . It also protected against TNF-α-induced permeability changes.

- Animal Models: In rodent models of paw edema and pleuritis, this compound combined with low-dose glucocorticoids significantly reduced inflammation markers and exudate volumes .

Antiedematous Activity

This compound has been shown to reduce edema through its action on vascular permeability. It inhibits the expression of NF-κB and AP-1 pathways, which are crucial in mediating inflammatory responses. This effect is particularly beneficial in conditions characterized by excessive fluid accumulation .

Anticancer Potential

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits anti-proliferative effects across various cancer types through mechanisms such as inducing apoptosis and inhibiting metastasis.

Research Findings:

- Broad-spectrum Activity: this compound has demonstrated efficacy against over 15 different cancer types, showing promise in both monotherapy and as an adjunct to conventional treatments .

- Mechanistic Insights: The compound influences multiple signaling pathways related to cancer progression, including those involved in cell cycle regulation and apoptosis .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic use. Studies indicate that different isomers exhibit varied absorption rates and bioavailability:

| Isomer | Bioavailability | Mechanism of Absorption |

|---|---|---|

| This compound Ia | High | Better intracellular penetration due to tigeloyl moiety |

| This compound Ib | Moderate | Limited absorption due to angeloyl moiety |

Research indicates that this compound isomers with a tigeloyl moiety are more effective at permeating cellular barriers compared to those with an angeloyl moiety .

常见问题

Q. What standardized methods are recommended for quantifying escin in plant tissues, and how can detection challenges be addressed?

this compound quantification typically employs High-Performance Liquid Chromatography (HPLC) paired with Refractive Index Detection (RID). Due to the lack of a chromophore in this compound, UV detection at 203 nm is suboptimal and requires cross-validation with RID for accuracy. A linear calibration curve (15–150 µg/mL) using commercial this compound as a reference standard is essential. For example, A. pavia leaf extracts showed 26 ± 1.5 mg/g dry tissue via this method .

Q. How should researchers design experiments to ensure reliable extraction of this compound from Aesculus species?

Extraction protocols should optimize solvent polarity (e.g., methanol-water mixtures) and consider tissue pretreatment (lyophilization, grinding). Replicate extractions (≥10 samples) are critical to account for biological variability, as seen in studies quantifying A. pavia saponins. Contradictory results (e.g., undetectable saponins in A. hippocastanum) may arise from species-specific biosynthesis pathways rather than methodological flaws .

Q. What are the primary analytical limitations in detecting this compound, and how can they be mitigated?

Key limitations include low UV absorption and matrix interference. Solutions:

- Use RID or evaporative light scattering detection (ELSD) for enhanced sensitivity.

- Validate results with tandem mass spectrometry (LC-MS/MS) for structural confirmation.

- Include internal standards (e.g., digitonin) to normalize recovery rates during extraction .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound biosynthesis across Aesculus species (e.g., A. pavia vs. A. hippocastanum)?

Discrepancies may stem from genetic divergence in saponin pathways. Experimental design should:

- Compare transcriptomes/proteomes of saponin-rich vs. deficient tissues.

- Test elicitors (e.g., jasmonates) to induce biosynthesis in non-producing species.

- Validate extraction protocols across genotypes to rule out methodological artifacts .

Q. What statistical approaches are recommended for analyzing this compound bioactivity data with high variability?

- Apply multivariate analysis (e.g., PCA) to distinguish biological variation from technical noise.

- Use dose-response models (e.g., Hill equation) for IC₅₀ calculations in cytotoxicity assays.

- Replicate experiments across independent batches to assess reproducibility, as demonstrated in A. pavia studies with 10 biological replicates .

Q. How can researchers optimize experimental designs for comparative studies of this compound’s pharmacological mechanisms?

- Employ response surface methodology (RSM) via tools like Design Expert to model interactions between variables (e.g., this compound concentration, exposure time).

- Integrate multi-omics data (metabolomics, lipidomics) to map this compound’s effects on membrane integrity and anti-inflammatory pathways.

- Include positive controls (e.g., dexamethasone for inflammation assays) to benchmark bioactivity .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Methodological Notes

- Data Validation : Cross-reference HPLC-RID results with LC-MS/MS to confirm this compound identity, especially in complex matrices.

- Species-Specific Workflows : Tailor extraction protocols to plant tissue type (e.g., leaves vs. seeds) and phylogenetic lineage.

- Ethical Reporting : Disclose detection limits and negative results (e.g., A. hippocastanum saponin absence) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。